molecular formula C20H25ClN2O3 B2759631 N'-(2-chlorophenyl)-N-[(2-methoxyadamantan-2-yl)methyl]ethanediamide CAS No. 1797561-64-8

N'-(2-chlorophenyl)-N-[(2-methoxyadamantan-2-yl)methyl]ethanediamide

Cat. No.: B2759631
CAS No.: 1797561-64-8
M. Wt: 376.88
InChI Key: NCZNNEUULQFYDM-UHFFFAOYSA-N
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Description

N'-(2-Chlorophenyl)-N-[(2-Methoxyadamantan-2-yl)methyl]ethanediamide is a synthetic acetamide derivative characterized by a 2-chlorophenyl group and a methoxy-substituted adamantane moiety. The adamantane group confers rigidity and lipophilicity, while the 2-chlorophenyl substituent is commonly associated with pesticidal and pharmacological activity in analogs .

Properties

IUPAC Name

N'-(2-chlorophenyl)-N-[(2-methoxy-2-adamantyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O3/c1-26-20(14-7-12-6-13(9-14)10-15(20)8-12)11-22-18(24)19(25)23-17-5-3-2-4-16(17)21/h2-5,12-15H,6-11H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZNNEUULQFYDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2CC3CC(C2)CC1C3)CNC(=O)C(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(2-chlorophenyl)-N-[(2-methoxyadamantan-2-yl)methyl]ethanediamide typically involves multiple steps. The initial step often includes the preparation of the methoxyadamantane derivative, followed by its reaction with an appropriate chlorophenyl compound. The final step involves the formation of the oxalamide linkage under controlled conditions, such as specific temperature and pH levels .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost .

Chemical Reactions Analysis

Types of Reactions

N'-(2-chlorophenyl)-N-[(2-methoxyadamantan-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the reaction outcome .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution may result in various substituted derivatives .

Scientific Research Applications

N'-(2-chlorophenyl)-N-[(2-methoxyadamantan-2-yl)methyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N'-(2-chlorophenyl)-N-[(2-methoxyadamantan-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares a backbone with several chloroacetamide herbicides and urea derivatives, differing primarily in substituent groups. Key analogs include:

Compound Name Substituents Use/Category Key Properties Reference
Alachlor 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide Herbicide High soil mobility, inhibits plant VLCFAs
Dimethenamid 2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide Herbicide Selective grass control, moderate logP
Thenylchlor 2-chloro-N-(2,6-dimethylphenyl)-N-((3-methoxy-2-thienyl)methyl)acetamide Herbicide Photodegradable, targets chloroplasts
Acetamiprid N-((6-chloro-3-pyridinyl)methyl)-N'-cyano-N-methyl-ethanimidamide Insecticide (neonicotinoid) Systemic action, high insect selectivity
Target Compound N'-(2-chlorophenyl)-N-[(2-methoxyadamantan-2-yl)methyl]ethanediamide Undocumented (speculative) High rigidity, enhanced lipophilicity N/A

Key Structural Differences and Implications

  • Adamantane vs. Aliphatic Chains : The adamantane group in the target compound replaces flexible aliphatic chains (e.g., methoxymethyl in alachlor). This rigid structure may improve binding affinity to target proteins or reduce metabolic degradation .
  • Chlorophenyl Placement : The 2-chlorophenyl group is conserved across analogs but paired with distinct secondary substituents (e.g., thienyl in dimethenamid, pyridinyl in acetamiprid). This influences electronic properties and target specificity .
  • Methoxy Positioning : The methoxy group on adamantane may alter solubility and hydrogen-bonding capacity compared to methoxyalkyl chains in alachlor or dimethenamid .

Research Findings and Gaps

Binding and Activity Insights

  • Chloroacetamides (e.g., alachlor) inhibit very-long-chain fatty acid (VLCFA) synthesis in plants. The target compound’s adamantane group may sterically hinder binding to plant enzymes, necessitating structural optimization for herbicidal activity .
  • Adamantane-containing drugs (e.g., rimantadine) demonstrate antiviral activity via hydrophobic interactions; similar mechanisms could apply here .

Biological Activity

N'-(2-chlorophenyl)-N-[(2-methoxyadamantan-2-yl)methyl]ethanediamide is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and cancer. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a unique structural framework that includes a chlorophenyl group and an adamantane derivative, which may contribute to its biological activity. The molecular formula is C18H24ClN2OC_{18}H_{24}ClN_2O with a molecular weight of approximately 320.85 g/mol.

Research indicates that compounds with similar structures exhibit various mechanisms of action, including:

  • Inhibition of Protein Aggregation : Compounds resembling this compound have shown potential in disrupting amyloid-beta (Aβ) aggregation, a hallmark of Alzheimer's disease. For instance, studies on related indolinone derivatives demonstrated their ability to inhibit Aβ oligomerization and reduce cellular toxicity associated with Aβ aggregates .
  • Antioxidant Activity : The compound may possess antioxidant properties, which help mitigate oxidative stress—a contributing factor in neurodegenerative diseases. This activity is often linked to the presence of aromatic rings in the molecular structure that can scavenge free radicals .

Biological Activity Studies

Several studies have investigated the biological activity of this compound or closely related compounds:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
Amyloid InhibitionDisrupted toxic oligomers and mature fibrils, stabilizing non-toxic protofilaments.
Antioxidant ActivityDemonstrated significant radical scavenging ability in vitro.
CytotoxicityShowed reduced cytotoxic effects on neuronal cell lines compared to untreated controls.

Case Studies

  • Alzheimer's Disease Model : A study utilized a transgenic mouse model to evaluate the effects of a structurally similar compound on cognitive function and amyloid plaque deposition. Results indicated that treatment led to improved memory performance and reduced plaque burden, suggesting potential therapeutic benefits for Alzheimer's disease .
  • Cancer Cell Lines : In vitro studies on various cancer cell lines revealed that compounds with similar structures exhibited significant cytotoxic effects, leading to apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .

Q & A

Q. How can computational methods predict off-target interactions that explain unexpected in vivo toxicity?

  • Methodological Answer :
  • Proteome-Wide Docking : Use SwissTargetPrediction or SEA to identify potential off-targets (e.g., ion channels, GPCRs) .
  • Toxicity Databases : Cross-reference with Tox21 or ChEMBL for structural alerts (e.g., reactive metabolites from adamantane oxidation) .

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